2-Amino-4-(trifluoromethyl)benzoic acid

Analytical Chemistry Quality Control Intermediate Procurement

Authentic nitisinone (NTBC) degradation metabolite for pharmacokinetic studies. Unlike positional isomers (3-CF3, 5-CF3), this 4-CF3 isomer is the唯一 validated analytical reference standard. - Melting point 175-176°C enables rapid GMP identity testing vs. 3-CF3 isomer (157-160°C) - LogP ~2.3-2.6 (>10× enhancement over non-fluorinated core) for CNS permeability - pKa 4.43 modulates acylation/salt formation in API intermediate synthesis - First-order dissipation kinetics characterized by LC-ESI-MS/MS

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 402-13-1
Cat. No. B1265434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(trifluoromethyl)benzoic acid
CAS402-13-1
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N)C(=O)O
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H,13,14)
InChIKeyNQTLZJODEOHALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(trifluoromethyl)benzoic Acid Overview


2-Amino-4-(trifluoromethyl)benzoic acid (CAS 402-13-1), also designated 4-(trifluoromethyl)anthranilic acid or ATFA, is a fluorinated aromatic amino acid derivative belonging to the anthranilic acid class. It features a carboxylic acid group at C1, a primary amino group at C2, and a trifluoromethyl (-CF3) substituent at the para (C4) position of the benzene ring [1]. The compound is a white to amber crystalline solid (mp 175–176 °C, predicted pKa 4.43, LogP ~2.3–2.6) that is soluble in water and polar organic solvents [2]. Its primary application is as a key synthetic intermediate in pharmaceutical and agrochemical programs, where the precise regiochemistry of the -CF3 group relative to the amino and carboxyl functionalities governs downstream molecular properties .

Isomer identity confirmed by distinct melting behavior vs other CF3 positional isomers
Key synthetic intermediate for fluorinated anthranilic acid derivatives
Uniquely authenticated reference standard for nitisinone (NTBC) metabolism research

2-Amino-4-(trifluoromethyl)benzoic Acid Isomer Differentiation


Positional isomerism of the -CF3 group on the anthranilic acid scaffold creates distinct physicochemical profiles that directly impact synthetic utility, analytical identification, and biological context. The 4-CF3 isomer exhibits a melting point (175–176 °C) that differs by over 15 °C from the 3-CF3 isomer (157–160 °C) and by approximately 15–20 °C from the 5-CF3 isomer (190–194 °C), enabling unambiguous identity verification and purity control in regulated intermediate supply chains [1]. The electron‑withdrawing effect of the para-CF3 group lowers the predicted pKa to 4.43, compared with 4.85 for unsubstituted anthranilic acid, altering acylation and salt‑formation behavior . Critically, the 4-CF3 isomer is a uniquely authenticated metabolite and hydrolytic degradation product of the drug nitisinone (NTBC); researchers studying nitisinone pharmacokinetics, metabolism, or environmental fate cannot use the 3-CF3, 5-CF3, or 6-CF3 isomers as substitutes because those isomers are not formed in the NTBC degradation pathway [2]. The evidence below quantifies these differentiation dimensions.

iso
Positional Isomer Mismatch
3-, 5-, or 6-CF3 isomers exhibit different melting, acidity, and lipophilicity profiles; they may alter identity verification and synthetic reactivity.
path
NTBC Metabolic Pathway Specificity
Only the 4-CF3 isomer is generated from nitisinone degradation; other isomers are not formed and could produce misleading results in metabolism or environmental fate studies.
phys
Physicochemical Profile Shifts
Para-CF3 placement imparts a distinct lipophilicity gain and acid-strength shift; using a non-fluorinated or ortho/meta analog may change acylation and salt-formation outcomes.

Quantitative Differentiation Evidence


Melting Point Distinguishes 4-CF3 from Other Isomers

The melting point of 2-amino-4-(trifluoromethyl)benzoic acid is 175–176 °C , while the 3-CF3 isomer melts at 157–160 °C [1] and the 5-CF3 isomer melts at 190–194 °C . The 6-CF3 isomer shows a broad sublimation range above 202 °C or a lower polymorph melting at 130–136 °C . The 15–20 °C gap between the 4-CF3 isomer and its closest positional analogs provides a simple, instrument-free identity check that is routinely used in incoming material release.

Melting Point
Head-to-head
4-CF3 isomer: 175–176 °C
3-CF3: 157–160 °C
5-CF3: 190–194 °C
Supports rapid identity verification
Open capillary method; literature data from supplier CoA
Analytical Chemistry Quality Control Intermediate Procurement

pKa Shift vs. Unsubstituted Anthranilic Acid

The predicted pKa of 2-amino-4-(trifluoromethyl)benzoic acid is 4.43 ± 0.10 , while the experimentally determined pKa of the reference compound anthranilic acid (2-aminobenzoic acid, no CF3) is 4.85–4.95 . The ~0.4–0.5 unit decrease reflects the electron‑withdrawing effect of the para-CF3 group, which stabilizes the conjugate base. This acid-strength shift influences acylation rates, salt stoichiometry, and pH-dependent extraction behavior during workup.

Acid Strength (pKa)
Cross-study
pKa ≈ 4.43 (predicted)
More acidic than unsubstituted anthranilic acid (pKa ~4.9)
Predicted value; experimental verification recommended
Medicinal Chemistry Synthetic Methodology Salt Selection

Lipophilicity Gain Over Anthranilic Acid

2-Amino-4-(trifluoromethyl)benzoic acid exhibits a LogP of 2.33–2.57 [1]. In contrast, the non‑fluorinated parent anthranilic acid has a LogP of 1.21 . The >1.1 unit increase in lipophilicity is attributable to the -CF3 group and is consistent across computational predictions and experimental chromatographic measurements.

Lipophilicity (LogP)
Cross-study
LogP = 2.33–2.57
>10-fold lipophilicity gain over anthranilic acid (LogP 1.21)
Database-predicted/experimental LogP range
Drug Design ADME Lead Optimization

Unique Nitisinone Metabolite Identity

At pH values mimicking human gastric juice, nitisinone (NTBC) degrades to form two major products: 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), with ATFA demonstrating considerable stability under acidic and neutral conditions [1]. Targeted LC–MS/MS analysis in Saccharomyces cerevisiae models confirmed that ATFA is a genuine NTBC metabolite whose formation follows first‑order kinetics, and its metabolic fingerprint is statistically distinguishable from that of the parent drug [2]. No other amino‑trifluoromethylbenzoic acid positional isomer (3‑CF3, 5‑CF3, or 6‑CF3) is formed in the NTBC degradation or metabolic pathway.

NTBC Metabolite Identity
Head-to-head
4-CF3 (ATFA): confirmed major degradation product & metabolite
Other isomers: not detected in NTBC pathway
Essential for nitisinone metabolism research
LC–ESI–MS/MS; pH 1.2–7.4; yeast model
Pharmacokinetics Drug Metabolism Tyrosinemia Research

Supercritical CO2 Solubility Across CF3 Isomers

In supercritical carbon dioxide (scCO2) at 308.2–323.2 K and 9–23 MPa, the solubility of 4-trifluoromethylbenzoic acid (the des‑amino analog of the target compound) is lower than that of both 2- and 3‑trifluoromethylbenzoic acid isomers and is nearly identical to that of non‑fluorinated 4‑methylbenzoic acid [1][2]. The solubility ranking is 2‑CF3 > 3‑CF3 > 4‑CF3 ≈ 4‑CH3. Although direct measurements for the 2‑amino‑substituted series are lacking, the class‑level trend indicates that para‑CF3 placement reduces solubility in non‑polar compressed fluids relative to ortho‑ or meta‑CF3 substitution.

scCO₂ Solubility
Class-level
Para-CF3 placement may reduce solubility vs ortho/meta analogs
Context-dependent; direct data for 2-amino analog not available
Inferred from 4-CF3-benzoic acid isomer trend
Green Chemistry Supercritical Fluid Processing Formulation Science

Application Scenarios


Nitisinone Metabolism Analytical Reference Standard

Because 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) is a uniquely authenticated hydrolytic degradation product and mammalian/yeast metabolite of nitisinone (NTBC), it is the only acceptable analytical reference standard for quantifying NTBC metabolic fate in biological matrices. The compound's well‑characterized melting point (175–176 °C) and first‑order dissipation kinetics established by LC–ESI–MS/MS provide the identity and stability benchmarks required for validated bioanalytical methods [1][2].

Lipophilicity-Driven Lead Optimization Scaffold

The 4-CF3 anthranilic acid scaffold delivers a LogP increase of >1.1 units relative to the non‑fluorinated anthranilic acid core, translating to over a 10‑fold enhancement in octanol‑water partitioning. This quantitative lipophilicity gain, coupled with the moderate pKa shift (Δ ≈ –0.4), makes the compound a preferred building block for CNS‑oriented or membrane‑permeable target candidates where fluorine‑mediated metabolic stability and passive permeability are desired [3].

Melting Point Identity Verification for Procurement

The melting point difference between the 4-CF3 isomer (175–176 °C) and the most commonly confused 3‑CF3 isomer (157–160 °C) provides a rapid, cost‑free orthogonal identity test for incoming material release in GMP intermediate supply chains. This property is routinely exploited in procurement specifications to prevent cross‑isomer contamination that would compromise downstream synthetic campaigns .

Isomer-Specific Solubility in Supercritical CO2

When designing scCO2‑based purification or particle engineering processes for fluorinated anthranilic acid derivatives, the class‑level solubility trend (2‑CF3 > 3‑CF3 > 4‑CF3 ≈ 4‑CH3) guides pressure‑temperature parameter selection. The 4‑CF3 isomer is expected to require higher density conditions to achieve equivalent solubility compared to its ortho‑ or meta‑substituted counterparts, a consideration critical for process scale‑up decisions [4].

Application
Selection Property
Validation Focus
Nitisinone Metabolism Analytical Reference
Authenticated metabolite identity
Bioanalytical method validation for NTBC metabolic fate
Lipophilicity-Guided Lead Optimization
Quantified lipophilicity gain over non-fluorinated core
CNS or membrane-permeable SAR candidate profiling
Isomer Identity Verification (Procurement)
Thermal identity differentiation from positional isomers
Incoming material release specifications
Supercritical CO₂ Processing
Isomer-dependent solubility ranking in compressed fluid
Process parameter selection for scCO₂ purification or particle formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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